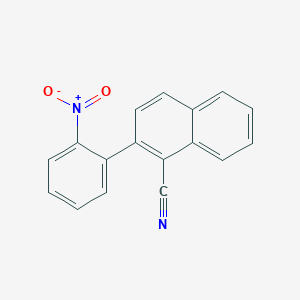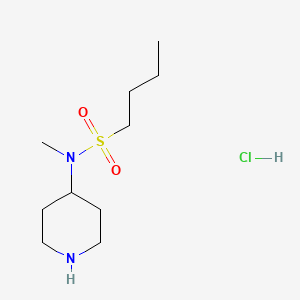![molecular formula C19H17NO B11848752 Benzamide, N-[1-(1-naphthalenyl)ethyl]- CAS No. 106209-10-3](/img/structure/B11848752.png)
Benzamide, N-[1-(1-naphthalenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[1-(1-naphthalenyl)ethyl]-: is an organic compound with the molecular formula C19H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 1-(1-naphthalenyl)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of Benzamide, N-[1-(1-naphthalenyl)ethyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthyl ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Benzamide, N-[1-(1-naphthalenyl)ethyl]- can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has implications in the treatment of diseases such as cancer and viral infections. It is being investigated for its potential to inhibit the SARS-CoV-2 papain-like protease, which is crucial for the replication of the virus .
Industry: In the industrial sector, Benzamide, N-[1-(1-naphthalenyl)ethyl]- is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and materials .
Wirkmechanismus
The mechanism of action of Benzamide, N-[1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it binds to the active site of the SARS-CoV-2 papain-like protease, inhibiting its activity and preventing the replication of the virus. This interaction disrupts the protease’s ability to process viral polyproteins, thereby hindering the virus’s life cycle .
Vergleich Mit ähnlichen Verbindungen
- N-(1-Naphthalen-1-yl-ethyl)-benzamide
- 4-Methyl-N-naphthalen-1-yl-benzamide
- N-(7-Hydroxy-naphthalen-1-yl)-benzamide
- N-Naphthalen-1-yl-4-nitro-benzamide
Comparison: Benzamide, N-[1-(1-naphthalenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
106209-10-3 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21) |
InChI-Schlüssel |
SWXCAPQLMYZZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



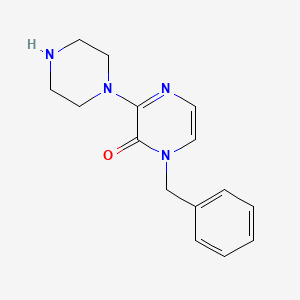




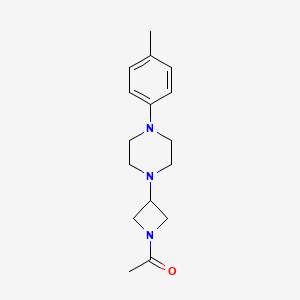

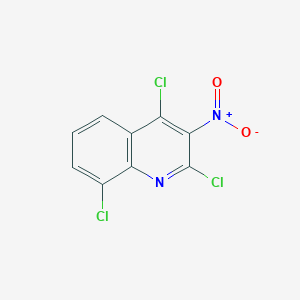
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
